molecular formula C12H15NO3 B188738 Methyl N-acetyl-DL-phenylalaninate CAS No. 62436-70-8

Methyl N-acetyl-DL-phenylalaninate

Cat. No. B188738
CAS RN: 62436-70-8
M. Wt: 221.25 g/mol
InChI Key: IKGHIFGXPVLPFD-UHFFFAOYSA-N
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Description

Methyl N-acetyl-DL-phenylalaninate, also known as NAPA, is an amino acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. NAPA is synthesized through a simple and efficient process, making it an attractive option for researchers looking to study its mechanism of action and physiological effects. In

Mechanism Of Action

The exact mechanism of action of Methyl N-acetyl-DL-phenylalaninate is not yet fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, Methyl N-acetyl-DL-phenylalaninate has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Methyl N-acetyl-DL-phenylalaninate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Methyl N-acetyl-DL-phenylalaninate has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl N-acetyl-DL-phenylalaninate in lab experiments is its ease of synthesis. The synthesis method is simple and efficient, and the resulting product is relatively pure. Additionally, Methyl N-acetyl-DL-phenylalaninate has a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using Methyl N-acetyl-DL-phenylalaninate in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are numerous future directions for the use of Methyl N-acetyl-DL-phenylalaninate in scientific research. One area of interest is its potential use as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of Methyl N-acetyl-DL-phenylalaninate and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, Methyl N-acetyl-DL-phenylalaninate's potential use as a drug delivery system warrants further investigation, as it may be able to deliver drugs across the blood-brain barrier more effectively than other delivery systems.

Scientific Research Applications

Methyl N-acetyl-DL-phenylalaninate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of a variety of conditions such as chronic pain, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl N-acetyl-DL-phenylalaninate has been studied for its potential use as a drug delivery system, as it can easily cross the blood-brain barrier.

properties

CAS RN

62436-70-8

Product Name

Methyl N-acetyl-DL-phenylalaninate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-acetamido-3-phenylpropanoate

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)

InChI Key

IKGHIFGXPVLPFD-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC

Other CAS RN

3618-96-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100 milliliter round bottom flask were placed 10.36 grams (50 millimoles) of N-acetyl-D,L-phenylalanine, 48 grams (1.5 moles) of methanol and 2 grams of sulfuric acid (0.02 moles). The mixture was refluxed for 3 hours. The solvent was then removed under vacuum and the resulting oily residue was taken up in 100 milliliters of ether, washed with 50 milliliters of 5% sodium bicarbonate, 50 milliliters of saturated sodium chloride solution, dried over magnesium sulfate, filtered and the solvent removed under water aspirator vacuum to leave an oily residue. The oily residue was titurated with 100 milliliters of petroleum ether and then the petroleum ether was removed with a water aspirator. The oily residue was vacuum dried in 3 minutes. The white mass was broken up and washed with additional petroleum ether, filtered and vacuum dried. Yield of the white product, N-acetyl-D,L-phenylalanine methyl ester, was 75%. The melting point was 62°-64°. The proton NMR and infrared spectra agreed with the conclusion that the methyl ester of N-acetyl-D,L-phenylalanine was prepared.
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10.36 g
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reactant
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48 g
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2 g
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[Compound]
Name
petroleum ether
Quantity
100 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A methanol (24 ml) slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) was treated with sodium methoxide (0.54 g. 0.01 mol) and the resulting dark solution was stirred for 10 minutes. The solution was then hydrogenated (200 psi hydrogen) over Raney nickel (5.87 g, 0.10 mol) in a sealed Parr autoclave at 50° C. for 2.5 hours. After cooling the reaction mixture was filtered through a Celite pad to remove the nickel, and concentrated in vacuo to afford a red oil which was slurried in diethyl ether (200 ml). The ethereal slurry was shaken with cold hydrochloric acid (0.5N, 100 ml) for approximately one minute. The layers were separated and the aqueous portion was extracted with additional diethyl ether (100 ml). The combined ether extract was washed with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford a reddish oily residue. The residue was titurated in petroleum ether (100 ml) and the solvent was evaporated to give 210 g (95%) N-acetyl-D,L-phenylalanine methyl ester as a light yellow solid which could be recrystallized from diethyl ether-petroleum ether to give a colorless solid. The melting point was 62°-63° C. The proton NMR agreed with the conclusion that N-acetyl-D,L-phenylalanine methyl ester was prepared.
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0 (± 1) mol
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5.87 g
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100 mL
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200 mL
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petroleum ether
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100 mL
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azlactone
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N-acetyl-acetaminocinnamic acid
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18.7 g
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0.54 g
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reactant
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24 mL
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The process of claim 1 wherein benzyl chloride is reacted with acetamide, carbon monoxide, hydrogen, and methanol in the presence of dicobalt octacarbonyl, sodium methoxide, and methyl isobutyl ketone so as to form N-acetyl-D,L-phenylalanine methyl ester.
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